NB-360

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H19F4N5O2 |

|---|---|

Molecular Weight |

449.4 g/mol |

IUPAC Name |

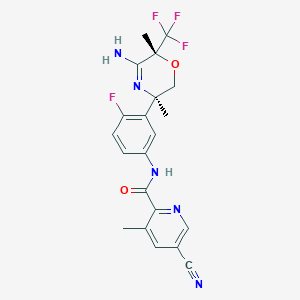

N-[3-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyano-3-methylpyridine-2-carboxamide |

InChI |

InChI=1S/C21H19F4N5O2/c1-11-6-12(8-26)9-28-16(11)17(31)29-13-4-5-15(22)14(7-13)19(2)10-32-20(3,18(27)30-19)21(23,24)25/h4-7,9H,10H2,1-3H3,(H2,27,30)(H,29,31)/t19-,20+/m0/s1 |

InChI Key |

BQFHTVUWPJXLOW-VQTJNVASSA-N |

Isomeric SMILES |

CC1=CC(=CN=C1C(=O)NC2=CC(=C(C=C2)F)[C@@]3(CO[C@@](C(=N3)N)(C)C(F)(F)F)C)C#N |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)NC2=CC(=C(C=C2)F)C3(COC(C(=N3)N)(C)C(F)(F)F)C)C#N |

Origin of Product |

United States |

Foundational & Exploratory

NB-360: A Technical Guide to its Mechanism of Action as a BACE-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NB-360 is a potent, orally active, and brain-penetrable dual inhibitor of β-secretase 1 (BACE-1) and β-secretase 2 (BACE-2).[1] Developed as a potential therapeutic agent for Alzheimer's disease, its mechanism of action centers on the inhibition of the enzymatic activity of BACE-1, a key protease in the amyloidogenic processing of the amyloid precursor protein (APP). By blocking this pathway, this compound effectively reduces the production of amyloid-β (Aβ) peptides, which are central to the pathophysiology of Alzheimer's disease. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: BACE-1 and BACE-2 Inhibition

The primary mechanism of action of this compound is the direct inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). BACE-1 is an aspartyl protease that initiates the amyloidogenic pathway of APP processing.[2] this compound is a highly potent inhibitor of both human and mouse BACE-1, and also exhibits equipotent inhibition of the closely related homolog, BACE-2.[3][4]

Quantitative Data on BACE Inhibition and Aβ Reduction

The inhibitory potency of this compound has been characterized in various in vitro and cellular assays. The following tables summarize the key quantitative data.

| Target | Species | Assay Type | IC50 (nM) |

| BACE-1 | Human | Enzymatic Assay | 5 |

| BACE-1 | Mouse | Enzymatic Assay | 5 |

| BACE-2 | Human | Enzymatic Assay | 6 |

Table 1: In vitro inhibitory potency of this compound against BACE-1 and BACE-2.[3][4][5][6]

| Cell Line | APP Variant | Analyte | IC50 (nM) |

| CHO Cells | Wild-type | Aβ40 | 3 |

| CHO Cells | Swedish Mutant | Aβ40 | 33 |

| CHO Cells | Wild-type | Aβ42 | 3 |

| CHO Cells | Wild-type | sAPPβ | 4 |

Table 2: Cellular potency of this compound in inhibiting Aβ and sAPPβ release.[1][3]

This compound demonstrates high selectivity for BACE-1 and BACE-2 over other related aspartyl proteases, such as pepsin, cathepsin D, and cathepsin E, with IC50 values for these off-targets being greater than 250 μM.[3]

Signaling Pathway: The Amyloid Precursor Protein (APP) Processing Pathway

The following diagram illustrates the canonical and amyloidogenic pathways of APP processing and highlights the point of intervention for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | BACE | TargetMol [targetmol.com]

- 5. tebubio.com [tebubio.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

NB-360: A Preclinical BACE-1 Inhibitor for Amyloid-β Reduction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. A key enzyme in the production of Aβ is the β-site amyloid precursor protein-cleaving enzyme 1 (BACE-1). Inhibition of BACE-1 is therefore a primary therapeutic strategy for reducing Aβ levels and potentially slowing the progression of AD. NB-360 is a potent, brain-penetrable BACE-1 inhibitor that has demonstrated robust efficacy in preclinical models of Alzheimer's disease.[1][2][3] Although not advanced to clinical trials, this compound serves as a valuable research tool for understanding the downstream effects of BACE-1 inhibition.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative effects on Aβ reduction, and the experimental protocols utilized in its preclinical evaluation.

Core Mechanism of Action

This compound is a dual inhibitor of BACE-1 and its homolog BACE-2, with high affinity for the active site of these aspartyl proteases.[1] The primary mechanism of action for Aβ reduction is the inhibition of BACE-1, which is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). By blocking BACE-1, this compound prevents the initial cleavage of APP, thereby reducing the generation of all downstream Aβ species.

Quantitative Data on Efficacy

This compound has demonstrated dose- and time-dependent reduction of Aβ in various preclinical models. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Assay | Cell Line | IC₅₀ (nM) | Reference |

| BACE-1 Inhibition | - | 5 | [3] |

| BACE-2 Inhibition | - | 6 | [3] |

| Aβ40 Release | wtAPP CHO | 3 | [3] |

| Aβ40 Release | SweAPP CHO | 33 | [3] |

Table 2: In Vivo Efficacy of this compound in Rats

| Dose (µmol/kg, p.o.) | Time Point | Brain Aβ40 Reduction (%) | CSF Aβ40 Reduction (%) | Reference |

| 3 | 4h | ~60 | ~70 | [4] |

| 10 | 4h | ~80 | ~90 | [4] |

| 30 | 4h | >90 | >95 | [4] |

| 1.6 ± 0.25 | 4h | 50 (ED₅₀) | - | [4] |

Table 3: In Vivo Efficacy of this compound in APP Transgenic Mice

| Mouse Model | Treatment Duration | Dose (µmol/kg, p.o.) | Brain Aβ40 Reduction (%) | Brain Aβ42 Reduction (%) | Reference |

| APP51/16 | Single Dose | 30 | Significant | Significant | [3] |

| APP Transgenic | 6 weeks | 100 | Significant | Significant | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used to evaluate this compound.

In Vitro BACE-1 and BACE-2 Inhibition Assays

A biochemical assay is utilized to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human BACE-1 and BACE-2. The assay typically involves a fluorogenic substrate that is cleaved by the enzyme to produce a fluorescent signal.

Cellular Aβ Release Assay

Chinese Hamster Ovary (CHO) cells stably overexpressing wild-type (wt) or Swedish mutant (Swe) human APP are used to assess the effect of this compound on cellular Aβ production.

-

Cell Culture: CHO cells are cultured in appropriate media to confluency.

-

Compound Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

Aβ Quantification: Aβ40 and Aβ42 levels in the supernatant are quantified using a sandwich enzyme-linked immunosorbent assay (ELISA). Specific antibody pairs are used for capture and detection of the respective Aβ species.

In Vivo Animal Studies

-

Animal Models:

-

Rats: Wild-type rats are used for pharmacokinetic and pharmacodynamic studies.

-

Mice: APP transgenic mouse models of Alzheimer's disease (e.g., APP51/16) are used to evaluate the long-term effects of this compound on Aβ pathology.

-

-

Drug Administration: this compound is typically administered orally (p.o.) via gavage or formulated in food pellets.

-

Sample Collection:

-

Blood: Collected at various time points to determine plasma concentrations of this compound and Aβ.

-

Cerebrospinal Fluid (CSF): Collected to assess central Aβ reduction.

-

Brain Tissue: Collected at the end of the study for quantification of Aβ levels and immunohistochemical analysis.

-

-

Aβ Quantification:

-

Brain Homogenates: Brain tissue is homogenized, and soluble and insoluble fractions are separated. Aβ levels are quantified by ELISA.

-

Immunohistochemistry: Brain sections are stained with antibodies against Aβ to visualize and quantify plaque burden.

-

-

Neuroinflammation Assessment:

-

Immunohistochemistry: Brain sections are stained for markers of microgliosis (e.g., Iba1) and astrocytosis (e.g., GFAP) to assess the inflammatory response.

-

Downstream Effects and Safety Profile

Chronic administration of this compound in APP transgenic mice has been shown to not only reduce Aβ deposition but also to decrease the accumulation of activated inflammatory cells in the brain, suggesting a beneficial impact on neuroinflammation.[2][5] A notable off-target effect observed with chronic treatment is the appearance of patches of grey hair, which is attributed to the inhibition of BACE-2 and its role in melanocyte function.[2][5]

Conclusion

This compound is a well-characterized preclinical BACE-1 inhibitor that effectively reduces amyloid-β levels in vitro and in vivo. Its potent, brain-penetrable nature and demonstrated efficacy in animal models make it an important tool for investigating the therapeutic potential and physiological consequences of BACE-1 inhibition in the context of Alzheimer's disease research. The data and protocols summarized in this guide provide a foundation for researchers and drug development professionals working in this area.

References

- 1. The β-secretase (BACE) inhibitor this compound in preclinical models: From amyloid-β reduction to downstream disease-relevant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The β‐secretase (BACE) inhibitor NB‐360 in preclinical models: From amyloid‐β reduction to downstream disease‐relevant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Is It the Twilight of BACE1 Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

NB-360: A Technical Guide to a Potent BACE1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NB-360, a potent and brain-penetrant inhibitor of β-site amyloid precursor protein cleaving enzyme 1 and 2 (BACE1/2). This document details its chemical structure, physicochemical properties, mechanism of action, and key preclinical findings. It is intended to serve as a comprehensive resource for researchers and professionals involved in Alzheimer's disease drug discovery and development.

Chemical Structure and Properties

This compound is a small molecule inhibitor characterized by an amino-1,4-oxazine core.[1] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-(3-((3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-3,6-dihydro-2H-1,4-oxazin-3-yl)-4-fluorophenyl)-5-cyano-3-methylpicolinamide | [2] |

| Molecular Formula | C₂₁H₁₉F₄N₅O₂ | [2][3] |

| Molecular Weight | 449.41 g/mol | [2] |

| CAS Number | 1262857-73-7 (free base) | [2][3] |

| Appearance | Solid | [3] |

| Purity | >95% | [4] |

| pKa | 7.1 | [5] |

Mechanism of Action: Inhibition of BACE1 and the Amyloidogenic Pathway

This compound exerts its therapeutic effect by inhibiting BACE1, a key enzyme in the amyloidogenic pathway of amyloid precursor protein (APP) processing. In this pathway, sequential cleavage of APP by BACE1 and γ-secretase leads to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. By inhibiting BACE1, this compound effectively reduces the generation of Aβ peptides.

The following diagram illustrates the APP processing pathways and the point of intervention for this compound.

Preclinical Efficacy and Pharmacodynamics

This compound has demonstrated potent inhibition of BACE1 and BACE2 in vitro and robust reduction of Aβ levels in various preclinical models, including mice, rats, and dogs.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) | Reference |

| Human BACE1 | 6 | [6] |

| Mouse BACE1 | 5 | [6] |

| Human BACE2 | 6 | [6] |

| Aβ40 release in wtAPP CHO cells | 3 | |

| Aβ40 release in SweAPP CHO cells | 33 |

Table 3: In Vivo Efficacy of this compound in Rodent Models

| Species | Dose | Effect on Brain Aβ40 | Time Point | Reference |

| Rat | 3 µmol/kg, p.o. | >50% reduction | Up to 8 hours | |

| Rat | 30 µmol/kg, p.o. | 91% reduction | 4 hours | |

| Wild-type C57/BL6 Mouse | 100 µmol/kg/day, p.o. for 6 weeks | 68% reduction | 6 weeks | |

| APP Transgenic Mouse | 100 µmol/kg/day, p.o. | Complete block of Aβ deposition progression | Chronic treatment | |

| Young APP51/16 Mouse | 30 µmol/kg, p.o. (single dose) | Reduction in Aβ40 levels | Not specified |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the preclinical evaluation of this compound.

Quantification of Amyloid-β (Aβ) by ELISA

The following diagram depicts a typical workflow for quantifying Aβ levels in brain tissue.

Detailed Protocol for Aβ ELISA:

-

Brain Homogenization: Frozen forebrains are homogenized in ice-cold Tris-buffered saline (pH 7.4) containing a complete protease inhibitor cocktail.

-

Extraction: For soluble Aβ, the homogenate is centrifuged at high speed, and the supernatant is collected. For insoluble Aβ, the pellet is further extracted with formic acid.

-

ELISA Procedure:

-

A microplate is coated with a capture antibody specific for an Aβ epitope (e.g., 6E10 or 4G8).

-

The plate is blocked to prevent non-specific binding.

-

Brain homogenate samples and Aβ standards are added to the wells and incubated.

-

After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate is added, and the resulting colorimetric change is measured using a plate reader.

-

Aβ concentrations in the samples are determined by comparison to the standard curve.

-

Assessment of Neuroinflammation by Immunohistochemistry

The following diagram illustrates a general workflow for immunohistochemical analysis of microglia and astrocytes.

Detailed Protocol for Immunohistochemistry:

-

Tissue Preparation: Animals are perfused with paraformaldehyde, and the brains are removed, post-fixed, and cryoprotected. Brains are then sectioned using a cryostat.

-

Staining:

-

Sections are permeabilized (e.g., with Triton X-100) and blocked with a serum-containing solution.

-

Sections are incubated with primary antibodies targeting specific cell markers (e.g., Iba1 for microglia, GFAP for astrocytes).

-

After washing, sections are incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies.

-

A nuclear counterstain (e.g., DAPI) is often included.

-

-

Imaging and Analysis: Stained sections are imaged using a fluorescence microscope. The extent of microgliosis and astrocytosis is quantified by measuring the intensity and area of the fluorescent signal.

Western Blot for APP C-terminal Fragments (CTFs)

Detailed Protocol for Western Blot:

-

Protein Extraction and Quantification: Brain tissue is homogenized in a lysis buffer, and the protein concentration is determined.

-

SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody that recognizes the C-terminus of APP, followed by incubation with a secondary antibody conjugated to an enzyme.

-

Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The bands corresponding to C83 and C99 are identified based on their molecular weight.

Conclusion

This compound is a well-characterized BACE1/2 inhibitor with a promising preclinical profile. Its potent enzymatic inhibition translates to significant in vivo efficacy in reducing amyloid-β pathology in multiple animal models. The data presented in this guide underscore the potential of BACE1 inhibition as a therapeutic strategy for Alzheimer's disease and position this compound as a valuable tool for further research in this field. This document provides a foundational understanding of this compound's core attributes for scientists and researchers dedicated to advancing neurodegenerative disease therapeutics.

References

- 1. Protocol for evaluating neuronal activity and neurotransmitter release following amyloid-beta oligomer injections into the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]

- 3. Microglia Staining Protocol - IHC WORLD [ihcworld.com]

- 4. The β-Secretase-Derived C-Terminal Fragment of βAPP, C99, But Not Aβ, Is a Key Contributor to Early Intraneuronal Lesions in Triple-Transgenic Mouse Hippocampus | Journal of Neuroscience [jneurosci.org]

- 5. A Reliable Way to Detect Endogenous Murine β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thegms.co [thegms.co]

NB-360 (CAS RN: 1262857-73-7): A Technical Guide for Drug Development Professionals

An In-depth Review of the Potent BACE1/2 Inhibitor for Alzheimer's Disease Research

Introduction

NB-360 is a potent, brain-penetrant, and orally bioavailable inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and BACE2.[1][2] Identified by the CAS number 1262857-73-7, its chemical name is N-(3-((3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-3,6-dihydro-2H-1,4-oxazin-3-yl)-4-fluorophenyl)-5-cyano-3-methylpicolinamide.[3] As a critical enzyme in the amyloidogenic pathway, BACE1 initiates the production of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways, to support researchers and drug development professionals in the field of neurodegenerative diseases.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1262857-73-7 |

| Molecular Formula | C₂₁H₁₉F₄N₅O₂ |

| Molecular Weight | 449.41 g/mol |

| Appearance | Solid |

| pKa | 7.1 |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of BACE1. BACE1 is a transmembrane aspartyl protease that cleaves the amyloid precursor protein (APP) at the β-secretase site, the first and rate-limiting step in the production of Aβ peptides.[4][6] Subsequent cleavage of the resulting C-terminal fragment (C99) by γ-secretase releases Aβ peptides of varying lengths, primarily Aβ40 and Aβ42.[5] The accumulation and aggregation of Aβ peptides in the brain are hallmark pathological features of Alzheimer's disease.[4]

By inhibiting BACE1, this compound effectively reduces the production of Aβ peptides, thereby preventing the formation of amyloid plaques.[1][7] The signaling pathway illustrating the role of BACE1 in APP processing and the inhibitory action of this compound is depicted below.

References

- 1. Anti-Aβ antibodies bound to neuritic plaques enhance microglia activity and mitigate tau pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical and immunohistochemical analysis of an Alzheimer’s disease mouse model reveals the presence of multiple cerebral Aβ assembly forms throughout life - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 6. APP transgenic modeling of Alzheimer’s disease: mechanisms of neurodegeneration and aberrant neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. APP mouse models for Alzheimer's disease preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

NB-360: A Preclinical BACE1 Inhibitor for Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NB-360, a potent, brain-penetrable inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This compound has been a valuable pharmacological tool in preclinical research for Alzheimer's disease (AD), offering insights into the effects of BACE1 inhibition on amyloid-β (Aβ) pathology and downstream neuroinflammation. Although not a clinical compound, the study of this compound has contributed significantly to the understanding of BACE1 as a therapeutic target for AD.[1][2][3]

Core Mechanism of Action

Alzheimer's disease is characterized by the accumulation of Aβ plaques in the brain. The production of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by BACE1. This compound is a potent inhibitor of BACE1, thereby blocking the first and rate-limiting step in the generation of Aβ peptides.[4][5] By inhibiting BACE1, this compound has been shown to robustly reduce Aβ levels in both the brain and cerebrospinal fluid (CSF) in various animal models.[4][5]

BACE1 Signaling Pathway and Inhibition by this compound

References

- 1. The β-secretase (BACE) inhibitor this compound in preclinical models: From amyloid-β reduction to downstream disease-relevant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The BACE inhibitor this compound in preclinical models: From β-amyloid reduction to downstream disease-relevant effects - OAK Open Access Archive [oak.novartis.com]

- 3. The β‐secretase (BACE) inhibitor NB‐360 in preclinical models: From amyloid‐β reduction to downstream disease‐relevant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Brain Penetrability of NB-360: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the brain penetrability of NB-360, a potent BACE-1 inhibitor. The following sections detail the quantitative pharmacokinetic data, in-depth experimental protocols, and the underlying signaling pathways and experimental workflows associated with this compound's activity within the central nervous system (CNS).

Quantitative Data Summary

The brain penetrability of a CNS drug candidate is a critical determinant of its therapeutic efficacy. For this compound, preclinical studies in rodent models have demonstrated significant brain exposure following oral administration. The key quantitative data are summarized in the tables below.

| Parameter | Value | Species | Dosing | Reference |

| Brain-to-Plasma Ratio (Kp) | 4.0 | Mouse | Chronic in-feed (equivalent to 100 µmol/kg oral) | [1] |

| Time to Maximum Concentration (Tmax) | ~1 hour | Rat | 3, 10, and 30 µmol/kg (oral) | [1] |

| ED50 for forebrain Aβ40 inhibition | 1.6 ± 0.25 µmol/kg | Rat | 4 hours post-oral dose | [1] |

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of this compound

| Time Point | Average Plasma Concentration (µM) | Average Brain Concentration (µM) |

| 24 hours | 1.2 | 4.8 |

Table 2: this compound Concentrations in Plasma and Brain of Mice After Chronic Dosing.[1]

Signaling Pathway

This compound is a potent inhibitor of Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides, which are central to the pathophysiology of Alzheimer's disease.[2][3] By inhibiting BACE1, this compound effectively reduces the generation of Aβ.[2]

Experimental Protocols

The assessment of this compound's brain penetrability and its pharmacodynamic effects involves a series of well-defined experimental procedures.

In Vivo Assessment of Brain Penetrability and Pharmacodynamics

This protocol outlines the general steps for evaluating a BACE1 inhibitor like this compound in a preclinical rodent model.

1. Animal Models and Dosing:

-

Animals: APP transgenic mice or wild-type rats are commonly used.[1][2]

-

Dosing: this compound is typically administered orally via gavage or as a formulation in the feed.[1][2] Doses in rat studies have ranged from 3 to 30 µmol/kg.[1]

2. Sample Collection:

-

Blood: Blood samples are collected at various time points post-dosing via cardiac puncture or tail vein sampling. Plasma is separated by centrifugation.

-

Brain Tissue: At the end of the study, animals are euthanized, and brains are rapidly excised. For analysis of drug concentration, brains are typically homogenized. For Aβ analysis, specific brain regions like the forebrain may be dissected.

3. Measurement of this compound Concentrations (LC-MS/MS): While a specific protocol for this compound is not publicly available, a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determining drug concentrations in plasma and brain homogenates would be employed.[4][5]

-

Sample Preparation: Plasma and brain homogenate samples are subjected to protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the analyte.

-

LC Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18) to separate this compound from endogenous matrix components.

-

MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. This compound is detected and quantified using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions.

4. Quantification of Amyloid-Beta (Aβ) Levels:

-

Brain Homogenate Preparation: Brain tissue is homogenized in a buffer containing protease inhibitors.[6]

-

Aβ Extraction: A sequential extraction method is often used to separate soluble and insoluble Aβ fractions.[6][7]

-

ELISA: The concentrations of Aβ40 and Aβ42 in the brain extracts are quantified using specific enzyme-linked immunosorbent assays (ELISAs).[3][6]

Experimental and Logical Workflows

The preclinical evaluation of a CNS drug candidate such as this compound follows a structured workflow to assess its potential for brain targeting and therapeutic efficacy.

This guide provides a foundational understanding of the brain penetrability of this compound for scientific professionals. The presented data and methodologies underscore the compound's potential as a CNS therapeutic agent and offer a framework for further investigation and development.

References

- 1. A Brain-Penetrant and Bioavailable Pyrazolopiperazine BACE1 Inhibitor Elicits Sustained Reduction of Amyloid β In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Determination of brain and plasma drug concentrations by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]

- 7. researchgate.net [researchgate.net]

NB-360: A Technical Overview of its Selectivity for BACE-1 versus BACE-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of the β-secretase inhibitor, NB-360, for its two primary targets: β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) and BACE-2. This compound has been utilized as a valuable research tool to understand the physiological and pathological roles of these enzymes. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated biological pathways and experimental workflows.

Executive Summary

This compound is a potent, brain-penetrant, and orally bioavailable inhibitor of both BACE-1 and BACE-2. Extensive in vitro studies have demonstrated that this compound exhibits virtually no selectivity between these two closely related aspartyl proteases, acting as a dual inhibitor. This lack of selectivity is a critical consideration in its use as a research tool and in the broader context of developing BACE inhibitors for therapeutic applications, particularly for Alzheimer's disease, where BACE-1 is the primary target. The equipotent inhibition of BACE-2 can lead to off-target effects, such as hypopigmentation, which has been observed in preclinical studies.

Data Presentation: Quantitative Selectivity of this compound

The inhibitory potency of this compound against human and mouse BACE-1 and human BACE-2 has been determined through various enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Enzyme Target | Species | IC50 (nM) |

| BACE-1 | Human | 5 |

| BACE-1 | Mouse | 5 |

| BACE-2 | Human | 6 |

Note: Data compiled from multiple sources.

As the data indicates, this compound inhibits both BACE-1 and BACE-2 with nearly identical potency in the low nanomolar range, highlighting its non-selective profile.

Signaling Pathways and Logical Relationships

To visualize the biological context of this compound's activity, the following diagrams illustrate the canonical amyloid precursor protein (APP) processing pathway and the dual inhibitory action of this compound.

Experimental Protocols: BACE-1/BACE-2 Inhibition Assay

The determination of IC50 values for BACE-1 and BACE-2 is typically performed using a Fluorescence Resonance Energy Transfer (FRET) based enzymatic assay. The following is a representative protocol.

Objective: To determine the in vitro inhibitory potency of this compound on recombinant human BACE-1 and BACE-2 activity.

Materials:

-

Recombinant human BACE-1 and BACE-2 enzymes

-

FRET peptide substrate containing a fluorophore and a quencher (e.g., based on the "Swedish" mutation of APP)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Experimental Workflow Diagram:

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution of this compound in assay buffer to achieve a range of desired concentrations.

-

Dilute the recombinant human BACE-1 or BACE-2 enzyme to a working concentration in cold assay buffer.

-

Dilute the FRET peptide substrate to a working concentration in assay buffer.

-

-

Assay Plate Setup:

-

To the wells of a 96-well black microplate, add the assay buffer.

-

Add the serially diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.

-

Add the diluted BACE-1 or BACE-2 enzyme solution to all wells except for the negative control (blank) wells.

-

-

Pre-incubation:

-

Gently mix the contents of the plate.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the diluted FRET substrate to all wells.

-

-

Fluorescence Measurement:

-

Immediately place the microplate into a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the F-RET pair.

-

Measure the fluorescence intensity kinetically over a specified time (e.g., 30-60 minutes).

-

-

Data Analysis:

-

The rate of substrate cleavage is determined from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Conclusion

This compound is a potent, non-selective dual inhibitor of BACE-1 and BACE-2. This characteristic makes it an excellent tool for investigating the combined effects of inhibiting both enzymes. However, for therapeutic development targeting Alzheimer's disease, the lack of selectivity for BACE-1 over BACE-2 is a significant consideration due to potential on-target side effects related to the inhibition of BACE-2's physiological functions. The experimental protocols outlined in this guide provide a framework for assessing the selectivity of novel BACE inhibitors.

Methodological & Application

NB-360 In Vivo Experimental Protocol: A Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

NB-360 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of β-site amyloid precursor protein cleaving enzyme 1 and 2 (BACE1/BACE2).[1] Initially developed for the treatment of Alzheimer's disease, emerging research has highlighted the potential of BACE1 inhibitors in oncology. This document provides detailed application notes and in vivo experimental protocols for this compound, focusing on its established role in neurodegenerative disease models and its potential application in cancer research. The protocols outlined below are intended to serve as a comprehensive guide for researchers designing preclinical studies to evaluate the efficacy and mechanism of action of this compound and other BACE1 inhibitors.

Introduction

BACE1 is a transmembrane aspartyl protease that plays a critical role in the production of amyloid-β (Aβ) peptides, which are central to the pathophysiology of Alzheimer's disease.[2] By inhibiting BACE1, this compound effectively reduces the formation of Aβ plaques in the brain.[3][4] Preclinical studies have demonstrated its ability to completely block the progression of Aβ deposition and associated neuroinflammation in transgenic mouse models of Alzheimer's disease.[3][4]

More recently, the role of BACE1 in cancer has become an area of active investigation. BACE1 is overexpressed in several tumor types and can influence the tumor microenvironment, particularly by modulating the function of tumor-associated macrophages (TAMs).[1][3][4] Inhibition of BACE1 has been shown to reprogram pro-tumoral macrophages into a tumor-suppressive phenotype, enhancing their ability to phagocytose cancer cells.[1][5] These findings suggest a novel therapeutic avenue for BACE1 inhibitors in oncology.

Mechanism of Action: Signaling Pathways

This compound exerts its effects through the inhibition of BACE1, a key enzyme in two distinct signaling pathways relevant to Alzheimer's disease and cancer.

Amyloid Precursor Protein (APP) Processing Pathway in Alzheimer's Disease

In the context of Alzheimer's disease, BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). BACE1 cleaves APP to generate the N-terminus of the Aβ peptide. Subsequent cleavage by γ-secretase releases the Aβ peptide, which can then aggregate to form oligomers and plaques in the brain, leading to neurotoxicity. This compound, by inhibiting BACE1, blocks the initial cleavage of APP, thereby reducing the production of Aβ.

Caption: this compound inhibits BACE1, preventing APP cleavage and Aβ production.

BACE1-Mediated Macrophage Polarization in the Tumor Microenvironment

In the tumor microenvironment, BACE1 expressed on tumor-associated macrophages (TAMs) can contribute to an immunosuppressive, pro-tumoral phenotype (M2-like). BACE1 inhibition can reprogram these TAMs towards an anti-tumoral (M1-like) phenotype, enhancing their phagocytic activity against tumor cells. While the precise substrates of BACE1 in this context are still under investigation, this pathway represents a key target for cancer immunotherapy.

References

- 1. Pharmacological Inhibition of BACE1 Suppresses Glioblastoma Growth by Stimulating Macrophage Phagocytosis of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The emerging role of β-secretases in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The emerging role of β-secretases in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. neurosciencenews.com [neurosciencenews.com]

Application Notes and Protocols for NB-360 Dosage in APP Transgenic Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the BACE1 inhibitor NB-360, with a specific focus on its application in preclinical studies using APP transgenic mouse models of Alzheimer's disease. The following sections detail the dosage, administration, and observed pharmacological effects, along with relevant experimental protocols and pathway diagrams.

Introduction

This compound is a potent, brain-penetrant inhibitor of β-secretase 1 (BACE1), a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[1] By inhibiting BACE1, this compound reduces the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[2] Preclinical studies in APP transgenic mice have demonstrated that this compound can effectively lower brain Aβ levels, prevent the formation of amyloid plaques, and reduce associated neuroinflammation.[3][4] These characteristics make this compound a valuable tool for investigating the therapeutic potential of BACE1 inhibition in Alzheimer's disease models.[1]

Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic parameters of this compound in preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Intravenous (IV) | Oral (p.o.) |

| Dose | 1 µmol/kg | 10 µmol/kg |

| Clearance (mL/min/kg) | 10 | - |

| Volume of Distribution (L/kg) | 1.3 | - |

| Half-life (t½) (h) | 1.8 | - |

| Oral Bioavailability (%) | - | 42 |

Data sourced from Neumann et al., 2015.

Table 2: Efficacy of this compound in APP51/16 Transgenic Mice

| Treatment Group | Duration | Brain Aβ40 Reduction (Triton X-100 soluble) |

| Single Dose | 4 hours | 79.6% (at 30 µmol/kg)[5] |

| Chronic Treatment | 6 weeks | Significantly lower than vehicle, statistically indistinguishable from baseline[5] |

Data sourced from Neumann et al., 2015.[5]

Experimental Protocols

Chronic Oral Administration of this compound in Food Pellets

This protocol describes the chronic administration of this compound to APP transgenic mice via medicated food pellets, a method used to assess the long-term efficacy of the compound.

Objective: To evaluate the long-term effects of this compound on amyloid pathology and neuroinflammation in an APP transgenic mouse model.

Materials:

-

APPPS1 transgenic mice[6]

-

This compound (Novartis)[6]

-

Standard rodent chow

-

Pellet press

-

Analytical balance

Procedure:

-

Compound Formulation: this compound is incorporated into standard rodent chow at a concentration of 0.5 g of this compound per kg of food pellets.[6] This dosage has been shown to result in average plasma and brain levels of 1.2 µM and 4.8 µM, respectively, over a 24-hour period.[6][7]

-

Control Diet: Prepare identical control pellets without the addition of this compound.[6]

-

Animal Housing and Acclimation: House APPPS1 mice in a controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to water. Allow mice to acclimate for at least one week before the start of the experiment.

-

Treatment Initiation: At the desired age (e.g., 1.5, 12, or 18.5 months), replace the standard chow with either the this compound medicated pellets or the control pellets.[6]

-

Treatment Duration: Continue the treatment for a predetermined period, for example, for 3 months for short-term studies.[6]

-

Monitoring: Monitor the animals regularly for any adverse effects, including changes in weight or the appearance of grey patches in their fur, which has been noted as a side effect of chronic treatment.[3][5]

-

Tissue Collection: At the end of the treatment period, euthanize the mice and collect brain tissue for subsequent analysis.

Biochemical Analysis of Brain Amyloid-β Levels

This protocol outlines the procedure for quantifying Aβ levels in the brains of treated and control mice.

Objective: To measure the effect of this compound treatment on the levels of soluble and insoluble Aβ peptides in the brain.

Materials:

-

Mouse brain tissue (forebrain)

-

Triton X-100 (TX-100) lysis buffer

-

Formic acid

-

Neutralization buffer

-

Aβ ELISA kits (for Aβ38, Aβ40, and Aβ42)

-

Protein assay kit (e.g., BCA)

-

Homogenizer

-

Centrifuge

Procedure:

-

Homogenization (Soluble Fraction):

-

Homogenize one-half of the forebrain in TX-100 lysis buffer.

-

Centrifuge the homogenate at high speed.

-

Collect the supernatant, which contains the TX-100 soluble fraction of Aβ.[5]

-

-

Extraction (Insoluble Fraction):

-

Use the pellet from the previous step for formic acid extraction.

-

Resuspend the pellet in formic acid and sonicate.

-

Centrifuge to pellet any remaining insoluble material.

-

Neutralize the formic acid in the supernatant with a neutralization buffer. This fraction contains the insoluble, plaque-associated Aβ.[5]

-

-

Protein Quantification: Determine the total protein concentration in the TX-100 soluble fraction using a standard protein assay.

-

ELISA Analysis:

-

Use specific ELISA kits to measure the concentrations of Aβ38, Aβ40, and Aβ42 in both the TX-100 soluble and formic acid-extracted fractions.

-

Follow the manufacturer's instructions for the ELISA procedure.

-

-

Data Analysis: Normalize the Aβ concentrations to the total protein content of the brain homogenate. Compare the Aβ levels between the this compound treated group and the vehicle control group.

Visualizations

Signaling Pathway of BACE1 Inhibition by this compound

References

- 1. The β-secretase (BACE) inhibitor this compound in preclinical models: From amyloid-β reduction to downstream disease-relevant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The BACE inhibitor this compound in preclinical models: From β-amyloid reduction to downstream disease-relevant effects - OAK Open Access Archive [oak.novartis.com]

- 3. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice | springermedicine.com [springermedicine.com]

- 5. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Utilization of Anti-ATP7B Antibody (NB-360) in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction: These application notes provide a comprehensive guide for the use of the rabbit polyclonal antibody NB-360, which specifically targets the human ATP7B protein. ATP7B, also known as copper-transporting ATPase 2, is a critical protein in maintaining copper homeostasis within the body.[1][2][3] Primarily expressed in the liver, it is a transmembrane protein located in the trans-Golgi network.[2] ATP7B has a dual function: it delivers copper to cuproenzymes in the secretory pathway and mediates the excretion of excess copper into the bile.[4] Dysfunctional ATP7B, due to mutations in the ATP7B gene, leads to copper accumulation and is the underlying cause of Wilson disease, a genetic disorder characterized by liver disease and neurological symptoms.[2][3][5][6] The study of ATP7B's function and trafficking is crucial for understanding copper metabolism and the pathology of Wilson disease. The this compound antibody is a valuable tool for the detection and characterization of ATP7B in cell culture and tissue samples.

Data Presentation: Quantitative Summary for this compound Antibody

| Parameter | Value | Source |

| Target | ATP7B (ATPase, Cu++ transporting, beta polypeptide) | [7] |

| Host | Rabbit | |

| Clonality | Polyclonal | |

| Isotype | IgG | |

| Immunogen | A synthetic peptide corresponding to an internal sequence near the N-terminus of human ATP7B. | |

| Predicted Molecular Weight | 165 kDa | [7] |

| Validated Applications | Western Blot (WB), Immunocytochemistry/Immunofluorescence (ICC/IF), Immunohistochemistry (IHC), Immunoprecipitation (IP) | [7] |

| Storage | Store at 4°C. Do not freeze. | [7] |

| Buffer | PBS with 0.02% Sodium Azide | [7] |

| Concentration | 1 mg/ml | [7] |

Recommended Dilutions for Cell Culture Applications

| Application | Recommended Dilution | Notes | Source |

| Western Blot (WB) | 1:1000 | Recognizes a band at ~165 kDa. A faint non-specific band may be observed at ~195 kDa. | [7][8] |

| Immunocytochemistry/ Immunofluorescence (ICC/IF) | 2 - 10 µg/mL | For detection of ATP7B in cultured cells. | [7][8] |

| Immunohistochemistry (IHC) - Paraffin | 1:100 - 1:500 | Cytoplasmic and Golgi staining observed. Antigen retrieval with sodium citrate buffer (pH 6.0) is recommended. | [7][8] |

| Immunoprecipitation (IP) | Use under researcher-optimized conditions. | This antibody has been validated for IP. | [7] |

Signaling and Functional Pathways

The following diagram illustrates the cellular function of ATP7B in copper homeostasis. Under basal copper conditions, ATP7B is localized in the trans-Golgi network (TGN), where it delivers copper to copper-dependent enzymes. In response to elevated copper levels, ATP7B traffics to cytoplasmic vesicles to mediate the excretion of excess copper from the cell.

References

- 1. ATP7B gene: MedlinePlus Genetics [medlineplus.gov]

- 2. Wilson disease protein - Wikipedia [en.wikipedia.org]

- 3. ATP7B Gene -Understanding Its Role in Copper Metabolism and Wilson Disease [learn.mapmygenome.in]

- 4. Hepatic copper-transporting ATPase ATP7B: function and inactivation at the molecular and cellular level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Diverse Functional Properties of Wilson Disease ATP7B Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. novusbio.com [novusbio.com]

- 8. ATP7b Antibody - BSA Free (NB100-360): Novus Biologicals [novusbio.com]

Application Notes and Protocols for NB-360

For Research Use Only. Not for human or veterinary use.

Introduction

NB-360 is a potent, cell-permeable, and orally bioavailable inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides. The accumulation of Aβ plaques in the brain is a pathological hallmark of Alzheimer's disease. As a BACE1 inhibitor, this compound serves as a critical tool for researchers studying the progression of Alzheimer's disease and developing potential therapeutic interventions. These application notes provide detailed information on the solubility and formulation of this compound for in vitro and in vivo research applications.

Chemical Properties

| Property | Value |

| Chemical Name | N-(3-((3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-3,6-dihydro-2H-1,4-oxazin-3-yl)-4-fluorophenyl)-5-cyano-3-methylpicolinamide |

| Molecular Formula | C₂₁H₁₉F₄N₅O₂ |

| Molecular Weight | 449.41 g/mol |

| CAS Number | 1262857-73-7 (free base) |

Solubility Data

The solubility of this compound is a critical factor for its use in experimental settings. Based on available data and general characteristics of similar small molecules, the following information has been compiled. Researchers are advised to perform their own solubility tests for specific experimental conditions.

| Solvent | Concentration | Comments |

| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | A stock solution of 10 mM in DMSO is commercially available. |

| Ethanol | Data not available | Expected to have limited solubility. |

| Water | Data not available | Expected to be poorly soluble. |

| Aqueous Buffers (e.g., PBS) | Data not available | Solubility is expected to be very low. The use of co-solvents or detergents is likely required. |

BACE1 Signaling Pathway in Amyloid-β Production

BACE1 initiates the amyloidogenic pathway by cleaving the Amyloid Precursor Protein (APP). The following diagram illustrates this critical signaling cascade.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be used for further dilutions in in vitro assays.

Materials:

-

This compound (free base)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Calculate the required amount of this compound for the desired volume of 10 mM stock solution (Molecular Weight = 449.41 g/mol ). For 1 mL of 10 mM solution, 4.49 mg of this compound is required.

-

Weigh the calculated amount of this compound and place it in a sterile vial.

-

Add the appropriate volume of anhydrous DMSO to the vial.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) may be applied if necessary to aid dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage.

Protocol 2: General Protocol for Oral Formulation for In Vivo Rodent Studies

This compound is known to be orally bioavailable. As it is poorly soluble in aqueous solutions, a suspension or solution with the aid of co-solvents and/or surfactants is required for oral administration (gavage). The following is a general protocol that may require optimization depending on the specific experimental requirements.

Materials:

-

This compound (free base)

-

Dimethyl Sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl) or water

-

Vortex mixer

-

Sonicator (optional)

Vehicle Composition Example: A commonly used vehicle for poorly soluble compounds for oral gavage in mice consists of:

-

5-10% DMSO

-

40% PEG300

-

5% Tween-80

-

45-50% Saline or Water

Procedure:

-

Workflow Visualization:

-

Preparation Steps:

-

Calculate the total volume of formulation required based on the number of animals and the dosage volume (typically 5-10 mL/kg for mice).

-

Calculate the total mass of this compound needed for the desired final concentration in the formulation.

-

In a sterile tube, dissolve the weighed this compound in the required volume of DMSO. Vortex until fully dissolved.

-

Add the required volume of PEG300 to the DMSO solution and vortex thoroughly.

-

Add the required volume of Tween-80 and vortex until the solution is homogeneous.

-

Slowly add the saline or water to the mixture while continuously vortexing to bring the formulation to the final volume.

-

If a fine suspension is formed, sonicate the mixture for 5-10 minutes to ensure uniform particle size.

-

The formulation should be prepared fresh before each use. If storage is necessary, it should be stored at 4°C and protected from light, and re-vortexed/sonicated before administration.

-

Important Considerations:

-

The final concentration of DMSO should be kept as low as possible, ideally below 10%, to minimize potential toxicity in animals.

-

The stability of the formulation should be assessed if it is not used immediately.

-

A vehicle-only control group should always be included in in vivo experiments.

Concluding Remarks

This compound is a valuable research tool for investigating the role of BACE1 in Alzheimer's disease pathology. Proper handling, solubilization, and formulation are essential for obtaining reliable and reproducible experimental results. The protocols and data presented in these application notes are intended to serve as a guide for researchers. It is highly recommended that individual laboratories optimize these protocols for their specific experimental needs and animal models.

Application Notes and Protocols for Long-Term NB-360 Treatment in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

NB-360 is a potent, brain-penetrable inhibitor of Beta-secretase 1 (BACE-1), an enzyme pivotal in the amyloidogenic processing of amyloid precursor protein (APP).[1][2][3] BACE-1 inhibition is a key therapeutic strategy aimed at reducing the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[1][2] Preclinical studies in animal models, particularly transgenic mice expressing human APP mutations, have demonstrated that long-term treatment with this compound can significantly reduce Aβ deposition and associated neuroinflammation.[4][5] These application notes provide a comprehensive overview of the methodologies and expected outcomes for long-term this compound treatment in preclinical research.

Mechanism of Action: BACE-1 Inhibition

This compound competitively inhibits the active site of BACE-1, preventing the initial cleavage of APP into the C99 fragment. This disruption of the amyloidogenic pathway leads to a significant reduction in the downstream production of various Aβ species, including the aggregation-prone Aβ42.[2][5]

Caption: BACE-1 Inhibition by this compound.

Quantitative Data from Long-Term this compound Treatment

The following tables summarize the quantitative outcomes observed in preclinical studies involving chronic administration of this compound to APP transgenic mice.

Table 1: Effects of Long-Term this compound Treatment on Amyloid-Beta Pathology

| Parameter | Animal Model | Treatment Duration | Dosage | Method | Result | Reference |

| Insoluble Aβ42 Levels | APP51/16 mice | 6 weeks | 0.5 g/kg in food pellets | ELISA | Reduced to baseline levels | [5] |

| Aβ Plaque Area | APP51/16 mice | 6 weeks | 0.5 g/kg in food pellets | Immunohistochemistry (NT-12 antibody) | Significantly reduced compared to vehicle | [5] |

| Brain Aβ40 Reduction | C57/BL6 mice | 6 weeks | 100 μmol·kg−1 (p.o.) | Not Specified | 68% reduction of endogenous mouse Aβ40 | [5] |

| CSF Aβ40 Reduction | Beagle Dogs | Single dose | 0.5 mg/kg (p.o.) | Not Specified | ~80% reduction from 12 to 48 hours post-dose | [2] |

Table 2: Effects of Long-Term this compound Treatment on Neuroinflammation

| Parameter | Animal Model | Treatment Duration | Dosage | Method | Result | Reference |

| Activated Microglia (Iba1-positive clusters) | APP51/16 mice | 6 weeks | 0.5 g/kg in food pellets | Immunohistochemistry | Significantly reduced to baseline values | [5] |

| Activated Astrocytes (GFAP-positive clusters) | APP51/16 mice | 6 weeks | 0.5 g/kg in food pellets | Immunohistochemistry | Significantly reduced to baseline values | [5] |

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Animal Model | Dosage | Route | Value | Reference |

| IC50 (human BACE-1) | In vitro | N/A | N/A | 5 nM | [2] |

| IC50 (mouse BACE-1) | In vitro | N/A | N/A | 5 nM | [2] |

| IC50 (BACE-2) | In vitro | N/A | N/A | 6 nM | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Experimental Workflow

Caption: General Experimental Workflow.

Long-Term this compound Administration in APP Transgenic Mice

-

Animal Model: APP51/16 transgenic mice are a suitable model.

-

Housing: House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Treatment Groups:

-

Vehicle control group.

-

This compound treatment group.

-

-

Dosage and Administration:

-

This compound can be formulated in food pellets at a concentration of 0.5 g/kg.

-

Provide the medicated or control food pellets to the respective groups for the duration of the study (e.g., 6 weeks).

-

-

Monitoring: Monitor animal health and body weight regularly throughout the treatment period.

Quantification of Amyloid-Beta (Aβ) Levels by ELISA

-

Tissue Preparation:

-

Following euthanasia, rapidly dissect the brain and isolate the region of interest (e.g., cortex, hippocampus).

-

Homogenize the tissue in a suitable buffer (e.g., Tris-buffered saline with protease inhibitors).

-

Perform sequential extractions to isolate soluble and insoluble Aβ fractions.

-

-

ELISA Procedure:

-

Use commercially available Aβ40 and Aβ42 ELISA kits.

-

Coat ELISA plates with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.

-

Add brain homogenate samples and standards to the wells and incubate.

-

Wash the plates and add a biotinylated detection antibody that recognizes the N-terminus of Aβ.

-

Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

Measure the absorbance at the appropriate wavelength and calculate Aβ concentrations based on the standard curve.

-

Immunohistochemical Analysis of Neuroinflammation

-

Tissue Preparation:

-

Perfuse animals with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

-

Post-fix the brains in 4% PFA overnight and then transfer to a sucrose solution for cryoprotection.

-

Section the brains using a cryostat.

-

-

Immunostaining Procedure:

-

Wash sections in PBS.

-

Perform antigen retrieval if necessary.

-

Block non-specific binding with a blocking solution (e.g., PBS with serum and Triton X-100).

-

Incubate sections with primary antibodies overnight at 4°C.

-

For microglia: Anti-Iba1 antibody.

-

For astrocytes: Anti-GFAP antibody.

-

For amyloid plaques: Anti-Aβ antibody (e.g., 6E10 or 4G8).

-

-

Wash sections and incubate with appropriate fluorescently-labeled secondary antibodies.

-

Mount sections with a mounting medium containing DAPI for nuclear counterstaining.

-

-

Image Acquisition and Analysis:

-

Capture images using a fluorescence or confocal microscope.

-

Quantify the number and area of Iba1-positive and GFAP-positive cell clusters using image analysis software.

-

Cognitive Assessment: Morris Water Maze

-

Apparatus: A circular pool filled with opaque water, with a hidden escape platform.

-

Procedure:

-

Acquisition Phase: Train mice over several days to find the hidden platform from different starting locations. Record the escape latency and path length.

-

Probe Trial: Remove the platform and allow the mouse to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.

-

-

Data Analysis: Analyze escape latencies, path lengths, and time in the target quadrant to assess spatial learning and memory.

Cognitive Assessment: Novel Object Recognition

-

Apparatus: An open-field arena.

-

Procedure:

-

Habituation: Allow mice to explore the empty arena.

-

Training Phase: Place two identical objects in the arena and allow the mouse to explore them.

-

Test Phase: Replace one of the familiar objects with a novel object. Record the time the mouse spends exploring each object.

-

-

Data Analysis: Calculate a discrimination index (time spent with novel object - time spent with familiar object) / (total exploration time) to assess recognition memory.

Conclusion

Long-term treatment with the BACE-1 inhibitor this compound in animal models of Alzheimer's disease effectively reduces amyloid pathology and associated neuroinflammation. The protocols outlined in these application notes provide a framework for researchers to investigate the preclinical efficacy of this compound and similar BACE-1 inhibitors. Consistent application of these methodologies will contribute to a better understanding of the therapeutic potential of BACE-1 inhibition for Alzheimer's disease.

References

- 1. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The β-secretase (BACE) inhibitor this compound in preclinical models: From amyloid-β reduction to downstream disease-relevant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The β‐secretase (BACE) inhibitor NB‐360 in preclinical models: From amyloid‐β reduction to downstream disease‐relevant effects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring NB-360 Efficacy in Reducing Amyloid-Beta (Aβ)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1][2][3] One of the key therapeutic strategies in AD drug development is the inhibition of β-secretase 1 (BACE1), a critical enzyme in the amyloidogenic pathway that leads to the production of Aβ peptides from the amyloid precursor protein (APP).[1][2] NB-360 is a potent, orally active, and brain-penetrable BACE1 inhibitor that has demonstrated significant efficacy in reducing Aβ levels in various preclinical models.[1][4][5][6][7] These application notes provide a summary of the efficacy data for this compound and detailed protocols for key experiments to assess its Aβ-lowering effects.

Mechanism of Action of this compound

This compound functions as a dual inhibitor of both BACE1 and BACE2, with high potency (IC50 values of 5 and 6 nM, respectively).[7] By inhibiting BACE1, this compound blocks the initial cleavage of APP at the β-site, thereby preventing the generation of the N-terminus of the Aβ peptide. This leads to a significant reduction in the production of all Aβ species, including the aggregation-prone Aβ42.[8] The subsequent reduction in Aβ levels can prevent the formation of amyloid plaques and may also have beneficial downstream effects on neuroinflammation.[4][5][6]

Quantitative Data on this compound Efficacy

The following tables summarize the in vivo efficacy of this compound in reducing Aβ levels in various preclinical models.

Table 1: Acute Aβ Reduction Following a Single Oral Dose of this compound

| Animal Model | Dose (mg/kg, p.o.) | Time Post-Dose | Brain Aβ40 Reduction (%) | Reference |

| Rat | 1.5 | 8 hr | >50% | [4] |

| Rat | 14.5 | 4 hr | 91% | [4] |

| Rat | 14.5 | >16 hr | >50% | [4] |

| APP51/16 Mice | 30 µmol/kg | Not Specified | Significant | [7] |

Table 2: Chronic Aβ Reduction Following Repeated Oral Dosing of this compound

| Animal Model | Dose | Duration | Brain Aβ40 Reduction (%) | Effect on Aβ Plaques | Reference |

| Wild-type C57/BL6 Mice | 45 mg/kg/day | 6 weeks | 68% | Not Applicable | [4] |

| APP51/16 Mice | 100 µmol/kg/day | 6 weeks | Not Specified | Blocks progression of Aβ deposition | [7] |

| tg-ArcSwe Mice | Not Specified | 3 months | Close to baseline | Significantly reduced Aβ load | [4] |

| tg-ArcSwe Mice | Not Specified | 6 months | Close to baseline | Significantly reduced Aβ load | [4] |

| APPPS-1 Mice | Not Specified | 6 months | Inhibited ~20-fold increase | Almost all increase inhibited | [4] |

Experimental Workflow for Efficacy Testing

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a transgenic mouse model of Alzheimer's disease.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to measure the efficacy of this compound in reducing Aβ levels in the brains of transgenic mice.

Protocol 1: Brain Tissue Homogenization and Fractionation

This protocol describes the preparation of soluble and insoluble fractions from mouse brain tissue for subsequent Aβ analysis.

Materials:

-

Fresh or frozen mouse brain hemispheres

-

Tissue Homogenization Buffer (THB): 20 mM Tris-HCl (pH 7.4), 250 mM Sucrose, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitor cocktails.

-

Diethylamine (DEA) solution: 0.2% DEA in 50 mM NaCl.

-

Formic Acid (FA), minimum 95%

-

Neutralization Buffer: 1 M Tris base, 0.5 M Na2HPO4, 0.05% NaN3

-

Dounce homogenizer

-

Ultracentrifuge and appropriate tubes

-

Sonicator

Procedure:

-

Homogenization:

-

Weigh the brain tissue and add 10 volumes of ice-cold THB.

-

Homogenize the tissue on ice using a Dounce homogenizer until a uniform suspension is achieved.

-

-

Soluble Fraction (DEA Extraction):

-

To a portion of the homogenate, add an equal volume of DEA solution.

-

Centrifuge at 100,000 x g for 1 hour at 4°C.

-

Carefully collect the supernatant (soluble fraction) and neutralize it by adding 1/10 volume of 0.5 M Tris-HCl, pH 6.8.

-

Store the neutralized soluble fraction at -80°C.

-

-

Insoluble Fraction (Formic Acid Extraction):

-

Use the pellet from the DEA extraction or a separate aliquot of the initial homogenate.

-

Add 2 volumes of cold formic acid to the pellet or homogenate.

-

Sonicate the sample on ice until the pellet is completely dissolved.

-

Centrifuge at 135,000 x g for 1 hour at 4°C.

-

Dilute the supernatant (insoluble fraction) 1:20 with FA neutralization buffer.

-

Store the neutralized insoluble fraction at -80°C.

-

Protocol 2: Aβ Sandwich ELISA

This protocol describes the quantification of Aβ40 and Aβ42 levels in the prepared brain fractions using a sandwich enzyme-linked immunosorbent assay (ELISA).

Materials:

-

ELISA plates (96-well)

-

Capture antibody (specific for Aβ40 or Aβ42 N-terminus)

-

Detection antibody (biotinylated, specific for Aβ C-terminus, e.g., 3D6)

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Washing buffer (PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Synthetic Aβ40 and Aβ42 peptides for standard curve

-

Plate reader

Procedure:

-

Coating:

-

Coat the ELISA plate wells with the capture antibody (e.g., 1 µg/mL in 0.1 M sodium bicarbonate) and incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate three times with washing buffer.

-

Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Wash the plate three times.

-

Prepare a standard curve using synthetic Aβ peptides.

-

Add standards and brain lysate samples (diluted as necessary) to the wells and incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Detection:

-

Wash the plate three times.

-

Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate three times.

-

Add Streptavidin-HRP and incubate for 1 hour at room temperature.

-

-

Development and Reading:

-

Wash the plate five times.

-

Add TMB substrate and incubate in the dark until a color develops.

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm on a plate reader.

-

Calculate Aβ concentrations based on the standard curve.

-

Protocol 3: Immunohistochemistry (IHC) for Aβ Plaques

This protocol describes the visualization of Aβ plaques in fixed mouse brain sections.

Materials:

-

Paraffin-embedded or cryo-sectioned brain tissue (30-40 µm thick)

-

Primary antibody against Aβ (e.g., 6E10 or 4G8)

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

Diaminobenzidine (DAB) substrate

-

Formic acid (for antigen retrieval)

-

Tris-buffered saline (TBS)

-

Mounting medium

-

Microscope

Procedure:

-

Antigen Retrieval:

-

Incubate free-floating sections in 95% formic acid for 5 minutes.

-

Rinse thoroughly in TBS.

-

-

Blocking and Permeabilization:

-

Incubate sections in a blocking buffer (e.g., TBS with 0.3% Triton X-100 and 5% normal serum) for 1 hour.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary Aβ antibody overnight at 4°C.

-

-

Secondary Antibody and Signal Amplification:

-

Rinse sections in TBS.

-

Incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.

-

Rinse and incubate with the ABC reagent for 1 hour.

-

-

Visualization:

-

Rinse sections and develop the signal using DAB substrate until the desired staining intensity is reached.

-

-

Mounting and Imaging:

-

Rinse sections, mount them on glass slides, and coverslip with mounting medium.

-

Image the sections using a bright-field microscope and quantify the Aβ plaque load using image analysis software.

-

Conclusion

This compound is a potent BACE1 inhibitor that effectively reduces Aβ levels and plaque pathology in preclinical models of Alzheimer's disease. The provided data and protocols offer a framework for researchers to design and execute studies to further evaluate the efficacy of this compound and other BACE1 inhibitors. Consistent and standardized methodologies are crucial for generating reliable and comparable data in the pursuit of effective AD therapeutics.

References

- 1. Biochemical and immunohistochemical analysis of an Alzheimer’s disease mouse model reveals the presence of multiple cerebral Aβ assembly forms throughout life - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amyloid β and Tau Alzheimer’s disease related pathology is reduced by Toll-like receptor 9 stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]

- 5. docs.abcam.com [docs.abcam.com]

- 6. A Reliable Way to Detect Endogenous Murine β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aβ Extraction from Murine Brain Homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: NB-360 for Studying Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Introduction

NB-360 is a potent, brain-penetrable inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] While extensively studied for its role in reducing amyloid-β (Aβ) plaque formation in the context of Alzheimer's disease, this compound has also emerged as a critical tool for investigating the physiological roles of BACE1 in synaptic plasticity.[2][3] BACE1 is the rate-limiting enzyme in the production of Aβ peptides; however, it also cleaves other substrates involved in normal synaptic function.[4][5] Consequently, inhibition of BACE1 with this compound can lead to significant alterations in synaptic structure and function, making it a valuable pharmacological agent for studying the molecular mechanisms underpinning synaptic plasticity.[6]

These application notes provide detailed protocols for utilizing this compound in key experiments to study its effects on synaptic plasticity, including in vivo two-photon microscopy of dendritic spines and ex vivo electrophysiological recordings of long-term potentiation (LTP).

Mechanism of Action in Synaptic Plasticity

This compound is a potent inhibitor of BACE1, with low nanomolar efficacy in enzymatic and cellular assays.[2] It also exhibits inhibitory activity against the closely related enzyme BACE2.[2] The impact of this compound on synaptic plasticity is primarily attributed to its inhibition of BACE1. BACE1 cleaves several substrates crucial for synaptic function beyond the amyloid precursor protein (APP). One key substrate is the seizure protein 6 (Sez6), which is involved in maintaining normal dendritic arborization and synaptic plasticity.[1] Inhibition of BACE1 by this compound disrupts the processing of Sez6, leading to impairments in synaptic structure and function.[1][7] This can manifest as reduced dendritic spine formation and attenuated long-term potentiation (LTP).[1][6][7]

Signaling Pathway of BACE1 Inhibition by this compound and its Impact on Synaptic Plasticity

Caption: BACE1 inhibition by this compound affects synaptic plasticity.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and other BACE1 inhibitors on key parameters of synaptic plasticity.

Table 1: Effect of this compound on Dendritic Spine Density

| Treatment Group | Dosage | Duration | Change in Spine Density | Mouse Model | Reference |

| High-Dose this compound | Not Specified | 4 weeks | 7% decrease | Wild-type | [1] |

| Low-Dose this compound | 0.05 g/kg | Not Specified | 9% increase | Wild-type | [1] |

Table 2: Effect of BACE1 Inhibitors on Long-Term Potentiation (LTP)

| BACE1 Inhibitor | Concentration/Dose | Preparation | LTP Measurement | Effect on LTP | Reference |